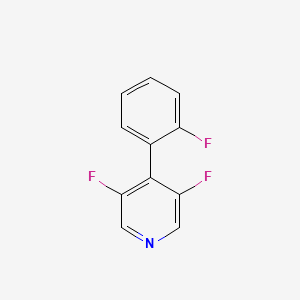

3,5-Difluoro-4-(2-fluorophenyl)pyridine

Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry

The element fluorine possesses a unique combination of properties, including high electronegativity, small atomic radius, and low polarizability, which makes its incorporation into organic molecules a powerful strategy in modern chemistry. nih.gov In medicinal chemistry, the strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov One of the most common applications is to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. researchgate.net The introduction of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and binding affinity. researchgate.net

Furthermore, fluorine can modulate the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of hydrogen with fluorine can lead to stronger binding interactions with target proteins through the formation of favorable non-covalent interactions. researchgate.net This ability to fine-tune molecular properties has led to a significant number of fluorinated compounds in the pharmaceutical market; in some recent years, up to 50% of drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. nih.gov

Importance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing six-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This structure is a key component in a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov As a polar and ionizable aromatic molecule, the pyridine nucleus can be used to enhance the solubility and bioavailability of less soluble compounds. researchgate.net Its derivatives are central to numerous bioactive molecules and approved drugs, where the nitrogen atom can act as a hydrogen bond acceptor, influencing molecular recognition at biological targets.

The versatility of the pyridine scaffold stems from its adaptability as a reactant and a foundational structure for modification. researchgate.net It serves as a modular core for the stepwise installation of various substituents, allowing for the systematic exploration of chemical space in drug discovery programs. nih.gov This has led to the development of a wide array of polysubstituted pyridines with diverse therapeutic applications. nih.gov

Historical Development and Research Trajectory of Polyfluorinated Pyridines

The field of organofluorine chemistry began to develop significantly in the mid-20th century, driven by military and industrial applications. The synthesis of polyfluorinated aromatic compounds, including pyridines, followed this trend. The first methods for producing perfluoropyridine (PFPy) were reported in the early 1960s. These initial syntheses involved the defluorination of perfluoropiperidine at high temperatures over metals like iron or nickel.

A more scalable and still commercially relevant method was developed shortly after, involving the heating of pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). This halogen exchange (HALEX) reaction provided a more efficient route to highly fluorinated pyridine rings. The high reactivity of perfluoropyridine, particularly towards nucleophilic aromatic substitution (SNAr), established it as a versatile building block for creating a wide range of substituted fluorinated pyridines. nih.gov This reactivity allows for the selective replacement of fluorine atoms at specific positions (primarily the 4-position), enabling the synthesis of complex, partially fluorinated pyridine derivatives for use in materials science and as pharmaceutical intermediates. nih.govnih.gov

Overview of the Chemical Compound 3,5-Difluoro-4-(2-fluorophenyl)pyridine within the Broader Research Landscape

This compound is a polysubstituted aromatic compound that integrates two key structural motifs: a difluorinated pyridine core and a fluorinated phenyl ring. This compound belongs to the class of partially fluorinated biaryls, which are valuable building blocks in agrochemicals, pharmaceuticals, and materials science. nih.gov The specific substitution pattern—fluorine atoms at the 3 and 5 positions of the pyridine ring and a 2-fluorophenyl group at the 4-position—creates a distinct electronic and steric environment.

While specific, in-depth research publications on this compound are not prominent in the scientific literature, its structure places it firmly within the category of advanced fluorinated building blocks. nih.gov Such compounds are typically synthesized for use in discovery research programs. Plausible synthetic strategies for this molecule would involve modern cross-coupling reactions. For instance, a Suzuki coupling reaction between a 4-halodifluoropyridine (such as 4-chloro-3,5-difluoropyridine) and 2-fluorophenylboronic acid would be a standard and effective method for its preparation.

The compound's value lies in the combination of its structural features. The difluorinated pyridine ring offers metabolic stability and modulates the electronic properties of the heterocyclic core, while the 2-fluorophenyl group introduces another site of fluorination that can influence conformation and intermolecular interactions.

Research Gaps and Motivations for In-depth Studies on the Compound

The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and application. It exists primarily as a commercially available building block, yet its potential has not been explored in peer-reviewed studies. This absence of research provides a clear motivation for further investigation.

The motivation for in-depth studies is rooted in the established importance of fluorinated aryl-pyridines in drug discovery and materials science. nih.govossila.com Specific areas for investigation include:

Medicinal Chemistry: The unique trifluoro-substitution pattern could impart novel pharmacological properties. The compound could be used as a core scaffold or fragment in the design of new therapeutic agents. Studies into its biological activity are warranted to explore its potential as an inhibitor for various enzyme or receptor targets.

Materials Science: Aryl-pyridine derivatives are utilized as ligands in the formation of metal complexes for applications in photocatalysis and organic light-emitting diodes (OLEDs). ossila.com The specific fluorine substitution on this compound could tune the electronic properties (e.g., HOMO/LUMO energy levels) of such complexes, potentially leading to materials with enhanced performance. ossila.com

Conformational Analysis: The presence of a fluorine atom at the ortho position of the phenyl ring, adjacent to the point of connection to the pyridine core, likely imposes significant conformational constraints. Studying the rotational barrier and preferred dihedral angles between the two aromatic rings could provide valuable insights for designing molecules with specific three-dimensional shapes.

Unlocking the synthetic pathways and exploring the properties of this compound could open new avenues for the development of novel molecules with valuable applications. nus.edu.sg

Table of Mentioned Chemical Compounds

Properties

Molecular Formula |

C11H6F3N |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

3,5-difluoro-4-(2-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H6F3N/c12-8-4-2-1-3-7(8)11-9(13)5-15-6-10(11)14/h1-6H |

InChI Key |

DXCAAXYRNKXHGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NC=C2F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoro 4 2 Fluorophenyl Pyridine and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For a complex molecule like 3,5-Difluoro-4-(2-fluorophenyl)pyridine, this analysis reveals several potential synthetic routes by identifying key chemical bonds that can be disconnected.

The most logical and common disconnection is the C-C bond between the pyridine (B92270) ring and the 2-fluorophenyl group. This approach simplifies the target molecule into two key synthons: a nucleophilic or organometallic 3,5-difluoropyridine (B1298662) derivative and an electrophilic 2-fluorophenyl species, or vice versa. This strategy points towards a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, as a final key step in the synthesis. The corresponding synthetic equivalents for this disconnection would be a 4-halo-3,5-difluoropyridine (e.g., 4-bromo- or 4-iodo-3,5-difluoropyridine) and 2-fluorophenylboronic acid.

An alternative retrosynthetic strategy involves disconnections within the pyridine ring itself. This approach aims to construct the 3,5-difluoropyridine core with the 2-fluorophenyl substituent already in place. Such strategies often rely on cyclization or multicomponent reactions where the fluorine atoms are introduced either before or during the ring-forming step. heighpubs.org This can be achieved, for example, by disconnecting the ring to reveal acyclic precursors like dicarbonyl compounds, enamines, or other functionalized linear chains that can undergo annulation to form the desired pyridine. heighpubs.org

Synthesis of Essential Precursors and Building Blocks

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key precursors. Following the primary retrosynthetic disconnection, the synthesis of appropriately functionalized fluorinated pyridine and phenyl building blocks is critical.

The preparation of 3,5-difluoropyridine derivatives, particularly those functionalized at the 4-position for cross-coupling, is a non-trivial task. One of the most established methods for introducing fluorine onto a pyridine ring is through halogen-exchange (HALEX) fluorination. This typically involves treating a polychlorinated pyridine with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures, often in a polar aprotic solvent. googleapis.comgoogle.com For instance, the synthesis of 2,3-difluoro-5-chloropyridine has been achieved by reacting 2,3,5-trichloropyridine (B95902) with KF in the presence of a phase-transfer catalyst. google.com Similarly, 2-cyano-3,5-difluoropyridine (B1585760) can be synthesized from 2-cyano-3,5-dichloropyridine using KF in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This suggests that a 3,4,5-trihalopyridine could serve as a starting material for a precursor to the target molecule.

Another approach involves the electrophilic fluorination of dihydropyridine (B1217469) intermediates. Dihydropyridines can be synthesized and then treated with an electrophilic fluorine source, such as Selectfluor®, to introduce fluorine atoms. Subsequent elimination of hydrogen fluoride can lead to the formation of the aromatic fluorinated pyridine ring. nih.gov Furthermore, direct fluorination of pyridine N-oxides has been reported as a method to install fluorine at the meta-position, which can be a challenging position to functionalize via other means. rsc.org

For the Suzuki-Miyaura cross-coupling approach, 2-fluorophenylboronic acid is the essential building block. nih.gov This compound is generally prepared via an electrophilic trapping of an arylmetal intermediate. nih.gov The most common laboratory-scale synthesis starts from 1-bromo-2-fluorobenzene (B92463). The process involves a lithium-halogen exchange by treating 1-bromo-2-fluorobenzene with n-butyllithium at low temperatures (e.g., -70 °C) to generate 2-fluorophenyllithium in situ. This highly reactive intermediate is then quenched with a borate (B1201080) ester, such as triisopropyl borate. The final step is an acidic workup to hydrolyze the resulting boronate ester, yielding 2-fluorophenylboronic acid. This building block is widely used in various rhodium- and palladium-catalyzed substitution reactions. chemdad.com

Direct Construction Strategies for the 3,5-Difluoropyridine Core

Instead of building the molecule from a pre-formed pyridine ring, several strategies focus on constructing the fluorinated pyridine core directly. These methods involve forming the heterocyclic ring from acyclic precursors.

Modern organometallic catalysis offers powerful tools for constructing substituted pyridine rings. A Rh(III)-catalyzed C-H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the direct incorporation of a fluorine atom at the 3-position during the cyclization process.

Annulation reactions provide another route to fluorinated pyridines. For example, the synthesis of aryl-2-chloropyridines can be achieved through the cyclization of 5-(dimethylamino)aryl-substituted pentadienyl nitriles in the presence of hydrochloric acid. researchgate.net Adapting such a strategy to incorporate fluorine atoms into the acyclic precursor could provide a direct route to the 3,5-difluoropyridine core. Another innovative method involves a Rh(III)-catalyzed [3 + 3] or [5 + 1] annulation using gem-difluorocyclopropenes, which can act as a source of fluorinated carbon units for the construction of the pyridine ring scaffold. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly efficient for building complex molecules. mdpi.com The Hantzsch pyridine synthesis is a classic MCR that forms a dihydropyridine from an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, which can then be oxidized to the corresponding pyridine. heighpubs.org

While direct examples for 3,5-difluoropyridine synthesis via MCRs are not prevalent in the literature, the principles can be adapted. Modern variations of MCRs for synthesizing 1,4-dihydropyridines often employ various catalysts under green conditions and can tolerate a wide range of functional groups on the aldehyde component. frontiersin.orgresearchgate.netarkat-usa.org A hypothetical MCR approach to this compound could involve the condensation of 2-fluorobenzaldehyde (B47322) with a fluorinated β-dicarbonyl compound or another active methylene (B1212753) compound in the presence of an ammonia source. This would directly install the C4-aryl group and potentially the fluorine atoms during the ring formation, representing a highly atom-economical and convergent synthetic strategy.

Cross-Coupling Methodologies for Aryl-Pyridine Linkage Formation

The creation of the carbon-carbon bond between the pyridine and phenyl rings is a critical step in the synthesis of this compound and its analogs. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency and functional group tolerance. numberanalytics.com Several named reactions are particularly relevant for the synthesis of 4-arylpyridines.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. For the synthesis of a 4-arylpyridine, this could involve coupling a 4-halopyridine derivative with an arylboronic acid or vice-versa. numberanalytics.comnih.gov The reaction is valued for its mild conditions and the commercial availability and stability of the boronic acid reagents. nih.gov However, challenges can arise, such as the generation of impurities from phosphorus ligands used in the catalyst system, which is a significant concern in pharmaceutical applications. nih.gov

The Stille coupling utilizes an organotin compound (organostannane) to couple with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orgorgsyn.org This methodology has been successfully applied to the synthesis of complex biaryl systems. orgsyn.orgresearchgate.net However, a major drawback is the toxicity associated with organotin compounds. wikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and yields, often allowing for the coupling of a wide variety of substrates, including those used to form bipyridines and other heteroaryl compounds. wikipedia.orgorgsyn.orgnumberanalytics.com The preparation of the organozinc reagent is a key step, which can be generated in situ. organic-chemistry.org

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Pyridyl Boronic Acid or Ester | Pyridyl/Aryl Halide or Triflate | Mild conditions, stable reagents, low toxicity | Potential for ligand-derived impurities | numberanalytics.comnih.gov |

| Stille | Aryl/Pyridyl Stannane | Pyridyl/Aryl Halide or Triflate | Air/moisture stable reagents, good functional group tolerance | High toxicity of tin compounds | wikipedia.orgorganic-chemistry.org |

| Negishi | Aryl/Pyridyl Zinc Halide | Pyridyl/Aryl Halide or Triflate | High reactivity and yields, broad scope | Moisture-sensitive organozinc reagents | wikipedia.orgorganic-chemistry.orgorgsyn.org |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, often referred to as Ullmann-type reactions, represent an older but still valuable method for biaryl synthesis. numberanalytics.com These reactions typically involve the coupling of aryl halides and may require stoichiometric amounts of copper and high temperatures. numberanalytics.com Modern advancements have led to catalytic versions that are more efficient. Copper catalysis is particularly relevant for fluoroalkylation reactions, where it can be used to form bonds between aryl groups and fluorinated fragments. nih.govnih.govmarquette.eduscispace.com For the synthesis of fluorinated aryl-pyridines, copper-catalyzed methods can be employed for the arylation of perfluoroalkanes or for coupling aryl halides with fluorinated building blocks. nih.gov The use of directing groups on the aryl halide can significantly enhance the reactivity in copper-mediated fluoroalkylation. nih.gov

Other Transition Metal-Catalyzed Approaches

While palladium and copper are the most common catalysts, other transition metals like nickel are also effective for cross-coupling reactions. Nickel catalysts can be a more cost-effective alternative to palladium and are often used in Negishi couplings. numberanalytics.comnumberanalytics.com Research continues to explore various transition metals to achieve unique reactivity and selectivity in the synthesis of complex molecules like this compound. researchgate.net Transition-metal-free methods are also emerging as a sustainable alternative for the synthesis of some biaryl structures, though their application to highly functionalized pyridine systems is still an area of active development. nih.gov

Strategies for Late-Stage Fluorination and Selective Fluorine Introduction

Introducing fluorine atoms onto a pre-existing molecular scaffold, known as late-stage fluorination, is a highly valuable strategy in drug discovery. It allows for the rapid generation of fluorinated analogs without redesigning the entire synthesis. Both electrophilic and nucleophilic methods are employed for this purpose.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of a reagent that delivers a cationic fluorine equivalent ("F+") to a nucleophilic carbon center. wikipedia.org This approach is suitable for fluorinating electron-rich aromatic rings or activated C-H bonds. wikipedia.org A variety of N-F reagents, which are generally stable and safe to handle, have been developed for this purpose, with Selectfluor® and N-fluorobenzenesulfonimide (NFSI) being common examples. wikipedia.orgjuniperpublishers.comorganicreactions.org

Palladium-catalyzed C-H activation followed by oxidative fluorination is a powerful method for the site-selective introduction of fluorine. For instance, the ortho-C-H bonds of 2-arylpyridines can be selectively fluorinated using a palladium catalyst in conjunction with an electrophilic fluorine source like 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate. juniperpublishers.com This strategy allows for the direct installation of fluorine onto the aryl ring of a pre-formed aryl-pyridine core.

| Reagent Name | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline, stable, and widely used "F+" source | juniperpublishers.com |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline and stable N-F reagent | juniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective N-F reagent for fluorinating organometallics | wikipedia.org |

| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | - | Effective in palladium-catalyzed C-H fluorination | juniperpublishers.com |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination relies on a fluoride source (F⁻) displacing a leaving group on an aromatic ring through a nucleophilic aromatic substitution (SNAr) mechanism. For this reaction to be effective, the pyridine ring must be "activated" by electron-withdrawing groups. The reaction rate is also influenced by the nature of the leaving group; fluorides are often displaced more rapidly than chlorides in SNAr reactions on pyridine rings. nih.govacs.org

A common strategy involves the displacement of a nitro group or a halogen from a pyridine ring using a fluoride salt, such as cesium fluoride (CsF). mdpi.comresearchgate.net For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion. mdpi.comresearchgate.net Another powerful approach is a two-step sequence involving an initial C-H fluorination (often at the position alpha to the ring nitrogen) followed by a subsequent SNAr reaction where the newly introduced fluorine is displaced by another nucleophile. nih.govacs.orgthieme-connect.com This tandem process allows for diverse functionalization of the pyridine core. nih.govacs.org

Deoxyfluorination Methods

Deoxyfluorination is a crucial synthetic transformation for introducing fluorine atoms into organic molecules by converting a hydroxyl group into a carbon-fluorine bond. This method is particularly valuable in the synthesis of complex fluorinated heterocycles. While direct synthesis of this compound may not originate from a deoxyfluorination step on the final pyridine ring, the methodology is fundamental for creating fluorinated precursors and analogues.

A variety of reagents have been developed for this purpose. Diethylaminosulfur trifluoride (DAST) has been a popular choice but is limited by its potential for thermal instability and the frequent formation of elimination byproducts, which complicates purification. sigmaaldrich.com To address these challenges, newer reagents have been introduced.

One such reagent is 2-pyridinesulfonyl fluoride, known as PyFluor. sigmaaldrich.comorganic-chemistry.org This crystalline solid offers superior thermal and chemical stability compared to DAST and can be stored at room temperature without significant decomposition. sigmaaldrich.com PyFluor chemoselectively fluorinates a wide range of primary and secondary alcohols with substantially fewer elimination side products. sigmaaldrich.comucla.edu The reaction typically proceeds at room temperature in solvents like toluene (B28343) and requires a strong Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.comucla.edu Its advantages in selectivity and safety make it a premier choice for deoxyfluorination on a preparative scale. sigmaaldrich.comenamine.net

Other sulfur-based deoxyfluorinating agents include Deoxo-Fluor, XtalFluor-E, and Fluolead, each with specific applications and advantages. enamine.networktribe.com The development of reagents like pentafluoropyridine (B1199360) (PFP) for the deoxyfluorination of carboxylic acids into acyl fluorides further expands the toolkit for synthesizing fluorinated building blocks. worktribe.com

Table 1: Comparison of Common Deoxyfluorination Reagents

| Reagent | Key Advantages | Common Conditions | Noted Disadvantages |

|---|---|---|---|

| DAST | Broad substrate scope | Varies | Thermally unstable; elimination byproducts sigmaaldrich.comucla.edu |

| PyFluor | High selectivity, thermally stable, safer | Room temperature, strong base (e.g., DBU) | Requires a strong base sigmaaldrich.comorganic-chemistry.orgenamine.net |

| XtalFluor-E | Effective for acid fluorination | Varies | Can be corrosive worktribe.com |

| PFP | Inexpensive, commercially available | Mild conditions | Primarily for carboxylic acids worktribe.com |

Optimization of Reaction Conditions and Yields in Compound Synthesis

The synthesis of biaryl compounds like this compound often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net Optimizing the conditions for these reactions is critical to achieving high yields and purity.

The choice of catalyst and ligand is paramount in a Suzuki-Miyaura cross-coupling. Different palladium sources and phosphine (B1218219) ligands can have a dramatic impact on reaction efficiency. For the coupling of halogenated pyridines with arylboronic acids, various palladium catalysts are employed.

Studies have shown that catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are effective. nih.govmdpi.com The selection of the ligand is equally important, with bulky, electron-rich phosphine ligands such as RuPhos often improving catalyst performance, especially for challenging substrates like heteroaryl chlorides. nih.gov For instance, in the coupling of heteroaryltrifluoroborates with aryl halides, a combination of Pd(OAc)₂ (3 mol%) and RuPhos (6 mol%) has proven effective. nih.gov In some cases, ligand-free systems using palladium acetate (B1210297) in aqueous media have also been developed for the synthesis of dichlorinated biaryl pyridines, offering a simpler and more environmentally benign approach. researchgate.net

Nickel-based catalysts with N-Heterocyclic carbene (NHC) ligands have also been explored for C-F bond activation and coupling reactions, presenting an alternative to palladium systems for the synthesis of fluorinated biaryls. mdpi.com

Table 2: Catalyst/Ligand Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Catalyst | Ligand | Substrates | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | Heteroaryltrifluoroborates and aryl chlorides | High | nih.gov |

| Pd(PPh₃)₄ | None | 5-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acids | Good | mdpi.com |

| PdCl₂(PPh₃)₂ | PPh₃ | Chloropyridyltrimethylsilanes and aryl iodides | 95% | researchgate.net |

Temperature is another key factor. While many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate, some modern catalytic systems allow for reactions to occur at room temperature. researchgate.netresearchgate.netacs.org For instance, the Hiyama cross-coupling of chlorosubstituted pyridyltrimethylsilanes with aryl halides proceeds efficiently at room temperature. researchgate.net Microwave irradiation is also frequently used to accelerate reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com

Palladium(0) catalysts used in cross-coupling reactions are often sensitive to oxygen. Therefore, these reactions are typically conducted under an inert atmosphere of nitrogen or argon to prevent oxidative degradation of the catalyst, which can lead to lower yields. researchgate.net This involves degassing the solvent and reaction mixture prior to the addition of the catalyst.

Reaction pressure can also be a significant variable, particularly in flow chemistry setups. Continuous flow reactors offer precise control over pressure and temperature, which can enhance reaction efficiency, improve safety, and facilitate scaling up. acs.org High pressure can also be a feature of reactions performed in a sealed vessel under microwave irradiation, where elevated temperatures can be reached rapidly. mdpi.com

Purification Techniques for the Compound and its Intermediates

The isolation and purification of the target compound and its synthetic intermediates from reaction mixtures are essential for obtaining materials of high purity.

Column chromatography is the most common method for purifying organic compounds on a laboratory scale. For compounds like this compound, silica (B1680970) gel is typically used as the stationary phase. mdpi.com The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation of the desired product from byproducts and unreacted starting materials. Common eluent systems for biaryl compounds involve mixtures of nonpolar and polar solvents, such as hexanes and ethyl acetate or dichloromethane (B109758) and petroleum ether. researchgate.netresearchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net

For higher purity requirements or for separating very similar compounds, High-Performance Liquid Chromatography (HPLC) can be employed. HPLC uses smaller stationary phase particles and higher pressure, providing superior resolution compared to standard column chromatography. It can be used both for analytical purposes to determine purity and for preparative purposes to isolate the pure compound. acs.org

Recrystallization and Precipitation Methods

Recrystallization and precipitation are crucial final steps in the synthesis of this compound and its analogues to ensure the high purity required for analytical standards and subsequent applications. These techniques leverage differences in solubility between the desired compound and impurities in a given solvent system.

The process of recrystallization typically involves dissolving the crude, solid product in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, allowing it to crystallize out while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.

For fluorinated pyridine derivatives, common solvents used for recrystallization include alcohols like methanol (B129727) or acetone (B3395972). For instance, in the synthesis of a related compound, 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide, the final product was purified by recrystallization from acetone mdpi.com. Similarly, a patent describing direct fluorination of pyridines mentions recrystallization from petroleum ether to obtain a pure product google.com.

Precipitation is a related technique where a non-solvent is added to a solution of the compound, causing the compound to become insoluble and precipitate out. This method is often faster than recrystallization but may be less selective. The final purified solid is typically isolated by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and then dried under a vacuum.

Application of Green Chemistry Principles in the Synthesis of the Compound

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can utilize hazardous materials and generate significant waste. The application of green chemistry principles aims to mitigate these environmental impacts by designing more efficient and sustainable synthetic routes. Key areas of focus include maximizing the incorporation of reactant atoms into the final product, using safer solvents, and minimizing waste generation.

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product rsc.org. The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A common method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction csus.edunih.gov. For this compound, a plausible route is the palladium-catalyzed coupling of 4-bromo-3,5-difluoropyridine (B1517418) with (2-fluorophenyl)boronic acid.

A theoretical atom economy calculation for this synthesis highlights the inherent waste generated by the reaction stoichiometry.

Interactive Data Table: Theoretical Atom Economy for Suzuki Coupling

| Reactant | Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromo-3,5-difluoropyridine | C₅H₂BrF₂N | 193.96 | Pyridine Source |

| (2-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | Phenyl Group Source |

| Sodium Carbonate (Base) | Na₂CO₃ | 105.99 | Base (Stoichiometric) |

| Desired Product | C₁₁H₆F₃N | 213.17 | Final Product |

| Theoretical Atom Economy | (213.17 / (193.96 + 139.92 + 105.99)) * 100 | 48.46% | Efficiency Metric |

Note: This calculation assumes a 2:1 molar ratio of base to the limiting reagent for illustrative purposes. Catalysts are ignored as they are used in sub-stoichiometric amounts csus.edu.

This calculation demonstrates that, at best, only 48.46% of the mass of the reactants is converted into the desired product. The remaining mass becomes by-products such as sodium bromide, boric acid, and sodium bicarbonate.

The Environmental Factor (E-Factor) provides a more practical measure of a process's environmental impact by quantifying the total mass of waste produced for each kilogram of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor accounts for all waste, including solvent losses, catalyst residues, and by-products from the reaction. A lower E-Factor indicates a greener process. For pharmaceutical manufacturing, E-Factors can often be high (25-100 or more) due to complex, multi-step syntheses. Strategies like solvent recycling and using catalytic rather than stoichiometric reagents are crucial for reducing the E-Factor nih.gov.

Solvents constitute a significant portion of the waste generated in chemical synthesis, often up to 85% of the total mass in pharmaceutical processes nih.gov. Traditional Suzuki-Miyaura couplings often use solvents like dioxane, toluene, or dimethylformamide (DMF), which have associated health and environmental concerns. Green chemistry promotes the use of safer, more sustainable solvents.

Recent research has demonstrated the viability of performing Suzuki-Miyaura couplings in greener solvents. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol, which are considered more environmentally friendly alternatives nih.govacs.org. Water is another highly attractive green solvent, and aqueous Suzuki reactions have been developed that use environmentally benign bases like potassium carbonate, eliminating the need for organic solvents entirely in the reaction step .

Interactive Data Table: Comparison of Solvents for Pyridine Synthesis

| Solvent Class | Examples | Advantages | Disadvantages |

| Traditional | Dioxane, Toluene, DMF | Well-established, good solubility for many reagents | Toxic, hazardous, difficult to dispose of, petroleum-derived |

| Greener Ethers | 2-Me-THF, Cyclopentyl methyl ether (CPME) | Bio-derived potential, lower toxicity, better environmental profile | Can form peroxides, may have different solubility profiles |

| Greener Alcohols | tert-Amyl alcohol, Ethanol | Lower toxicity than many traditional solvents, bio-derived (ethanol) | Can be reactive in some systems, higher energy for removal |

| Aqueous | Water | Non-toxic, non-flammable, inexpensive, environmentally benign | Poor solubility for many organic compounds, requires water-soluble catalysts |

The ideal green approach is to minimize or eliminate solvent use altogether. Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation, can dramatically reduce waste and energy consumption mdpi.com.

A holistic green chemistry approach requires a robust strategy for managing all waste streams from the synthesis of this compound.

Catalyst Management: The Suzuki coupling relies on a palladium catalyst, which is expensive and has aquatic toxicity. Minimizing waste involves:

Using Heterogeneous Catalysts: Immobilizing the palladium catalyst on a solid support (like carbon or silica) allows for easy recovery by filtration and reuse over multiple reaction cycles numberanalytics.comvcu.edursc.org.

Catalyst Recycling: For homogeneous catalysts, techniques like organic solvent nanofiltration can be employed to separate the catalyst from the product stream, allowing for its reuse rsc.org. This avoids the loss of the precious metal and prevents its contamination of the final product nih.govgreenering.org.

Solvent and By-product Management: The liquid waste stream from the reaction contains residual solvents, inorganic salts (e.g., sodium bromide), and organic by-products.

Wastewater Treatment: Aqueous waste streams containing pyridine and its derivatives are often toxic and non-biodegradable seplite.com. Effective treatment methods are essential. These include:

Adsorption: Using materials like ion-exchange resins to capture pyridine compounds from the water. The resin can then be regenerated, and the compounds recovered or disposed of concentratedly seplite.comseplite.com.

Advanced Oxidation Processes (AOPs): Using powerful oxidizing agents (like Fenton's reagent) to break down the pyridine ring structure into less harmful substances researchgate.netmdpi.com.

Incineration: High-temperature incineration can be used for concentrated waste streams to completely destroy the organic compounds, though this requires careful management of gaseous emissions seplite.comseplite.com.

Wet Air Oxidation: This process uses high temperature (200-300 °C) and pressure to oxidize organic pollutants in wastewater google.com.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Advanced Characterization and Structural Elucidation of the Compound

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof

NMR spectroscopy is a fundamental analytical technique that relies on the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 3,5-Difluoro-4-(2-fluorophenyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are the primary experiments conducted. The ¹H NMR spectrum reveals the number and environment of hydrogen atoms, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. Given the presence of fluorine atoms, ¹⁹F NMR is also crucial, as it offers insights into the electronic environment of the fluorine nuclei and their coupling with neighboring protons and carbons.

However, in molecules with multiple aromatic rings and substituents, signal overlap in 1D spectra is common, making definitive assignments challenging. This is where multi-dimensional NMR techniques become essential.

Multi-Dimensional NMR

Multi-dimensional NMR experiments correlate signals from different nuclei, providing connectivity information that is not apparent in 1D spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used for the complete structural elucidation of organic molecules. science.govipb.pt

While specific, publicly available 2D NMR datasets for this compound are not readily found in the literature, the application of these techniques for its structural confirmation can be described based on its known structure.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the following key correlations would be expected:

Pyridine (B92270) Ring: The protons at positions 2 and 6 of the pyridine ring would appear as a single signal due to symmetry and would not show a COSY correlation with other protons on this ring.

Phenyl Ring: On the 2-fluorophenyl ring, COSY correlations would be observed between adjacent protons. For instance, the proton at C-3' would show a correlation with the proton at C-4', which in turn would correlate with the proton at C-5', and so on around the ring. This helps to trace the connectivity of the protons within the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For this compound, the expected key correlations are presented in the table below.

Table 1: Expected Key HSQC Correlations for this compound

| Proton Position | Expected Correlated Carbon Position |

| H-2, H-6 | C-2, C-6 |

| H-3' | C-3' |

| H-4' | C-4' |

| H-5' | C-5' |

| H-6' | C-6' |

HMBC (Heteronuclear Multiple Bond Correlation)

Key expected HMBC correlations would include:

Connecting the Rings: Protons on the phenyl ring (e.g., H-6') would show a correlation to the carbon atom of the pyridine ring to which the phenyl group is attached (C-4). Similarly, the protons on the pyridine ring (H-2 and H-6) would show correlations to carbon C-4.

Within the Pyridine Ring: The protons at C-2 and C-6 would show correlations to C-4 and to each other's carbon (C-6 and C-2, respectively). They would also show correlations to the fluorine-bearing carbons C-3 and C-5.

Within the Phenyl Ring: Protons on the phenyl ring would show correlations to carbons two and three bonds away, further confirming the assignments within this ring.

Table 2: Expected Key HMBC Correlations for this compound

| Proton Position | Expected Correlated Carbon Positions (2-3 bonds away) |

| H-2, H-6 | C-3, C-4, C-5 |

| H-3' | C-1', C-5' |

| H-4' | C-2', C-6' |

| H-5' | C-1', C-3' |

| H-6' | C-2', C-4' |

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved, thereby providing definitive proof of its structure.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3,5-Difluoro-4-(2-fluorophenyl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Nucleophilic Aromatic Substitution (NAS) : Reacting pentafluoropyridine with a 2-fluorophenyl Grignard reagent in anhydrous THF at 0–5°C. Stoichiometric control (1:1.05 substrate-to-nucleophile ratio) and exclusion of moisture are critical to minimize by-products like defluorinated intermediates .

- Stille Coupling : Using 3,5-difluoro-4-(tributylstannyl)pyridine and 2-fluorophenyl iodides with Pd(PPh₃)₄ catalyst in DMF at 80°C. Yields >75% require strict oxygen-free conditions and catalytic LiCl (10 mol%) to enhance transmetallation .

Q. What analytical techniques are recommended for characterizing fluorinated pyridine derivatives?

- Methodological Answer :

- ¹⁹F NMR Spectroscopy : Identifies fluorine substitution patterns; chemical shifts between δ -110 and -125 ppm indicate aromatic fluorines .

- GC-MS : Detects volatile impurities (e.g., residual solvents) using a DB-5MS column with He carrier gas .

- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives, with C–F bond lengths typically 1.34–1.38 Å .

Q. How should researchers handle safety risks associated with fluorinated pyridines?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing HF (e.g., NAS with KF by-products) .

- Storage : Store in amber glass under argon at -20°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., HNO₃) due to explosion risks .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Stille Coupling : The electron-withdrawing nature of fluorine directs palladium insertion at the C4 position of pyridine. Computational modeling (DFT, B3LYP/6-31G*) shows a 15 kcal/mol lower activation barrier for C4 vs. C2 coupling .

- Experimental Validation : Competitive coupling studies using ³⁵S-labeled aryl halides confirm >90% selectivity for the C4 position via radio-TLC .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Solvent Effects : Re-run DFT calculations with explicit solvation (e.g., COSMO-RS for DMF) to account for stabilization of charged intermediates .

- In Situ Monitoring : Use Raman spectroscopy to detect Pd(0) nanoparticle formation during coupling, which may explain lower-than-predicted yields. Adding PPh₃ (0.5 equiv) stabilizes the catalyst .

Q. How can fluorinated pyridines be applied in kinase inhibitor development?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce 3,5-difluoro-4-aryl groups to pyridine cores to enhance binding to ATP pockets (e.g., JAK2 inhibitors). Fluorine’s hydrophobic effect improves IC₅₀ by 10-fold vs. non-fluorinated analogs .

- Metabolic Stability : Replace metabolically labile methyl groups with fluorine at C4 to reduce CYP3A4-mediated oxidation, confirmed via human liver microsome assays (t₁/₂ > 120 min) .

Q. What challenges arise in scaling up multi-fluorinated pyridine synthesis for preclinical studies?

- Methodological Answer :

- By-Product Management : At scale, NAS reactions generate HF gas; neutralize with CaCO₃ scrubbers and monitor via IR spectroscopy (ν 4000 cm⁻¹ for HF) .

- Catalyst Recycling : For Stille coupling, implement silica-supported Pd catalysts to reduce metal leaching (ICP-MS confirms <2 ppm residual Pd) .

Data Contradiction Analysis

Q. How to address discrepancies in HPLC purity vs. ¹⁹F NMR integration ratios?

- Methodological Answer :

- Impurity Identification : Use LC-MS (ESI+) to detect non-fluorinated by-products (e.g., dehalogenated species). Adjust gradient elution (e.g., 0.1% TFA in mobile phase) to resolve co-eluting peaks .

- Quantitative NMR : Add an internal standard (e.g., 1,4-difluorobenzene) to correct integration errors caused by relaxation time differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.